

Application Note: Characterizing Inhibitor-Capsid Interactions using NMR Spectroscopy

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Compound of Interest

Compound Name: Capsid assembly inhibitor

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Audience: Researchers, scientists, and drug development professionals.

Introduction Viral capsids, the protein shells that enclose the viral genome, are crucial for multiple stages of the viral lifecycle, including assembly, maturation, and uncoating. Their essential nature makes them attractive targets for novel antiviral therapies. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile biophysical technique for characterizing the interactions between small molecule inhibitors and viral capsid proteins at atomic resolution.[1][2] NMR can provide critical information on binding affinity, identify the specific regions of the inhibitor involved in the interaction (epitope mapping), and map the corresponding binding site on the capsid protein.[1][2][3][4] This application note provides an overview of key NMR methods and detailed protocols for studying inhibitor-capsid interactions.

Key NMR Techniques for Inhibitor-Capsid Interaction Studies

A multi-pronged NMR approach is often employed, starting with rapid screening methods to identify binders, followed by more detailed structural and quantitative characterization. The primary methods can be divided into ligand-observed and protein-observed experiments.

- **Ligand-Observed NMR:** These methods are ideal for screening compound libraries and for studying interactions with very large macromolecules like assembled capsids, where direct observation of the protein is challenging.[5] They detect the signals of the small molecule inhibitor.

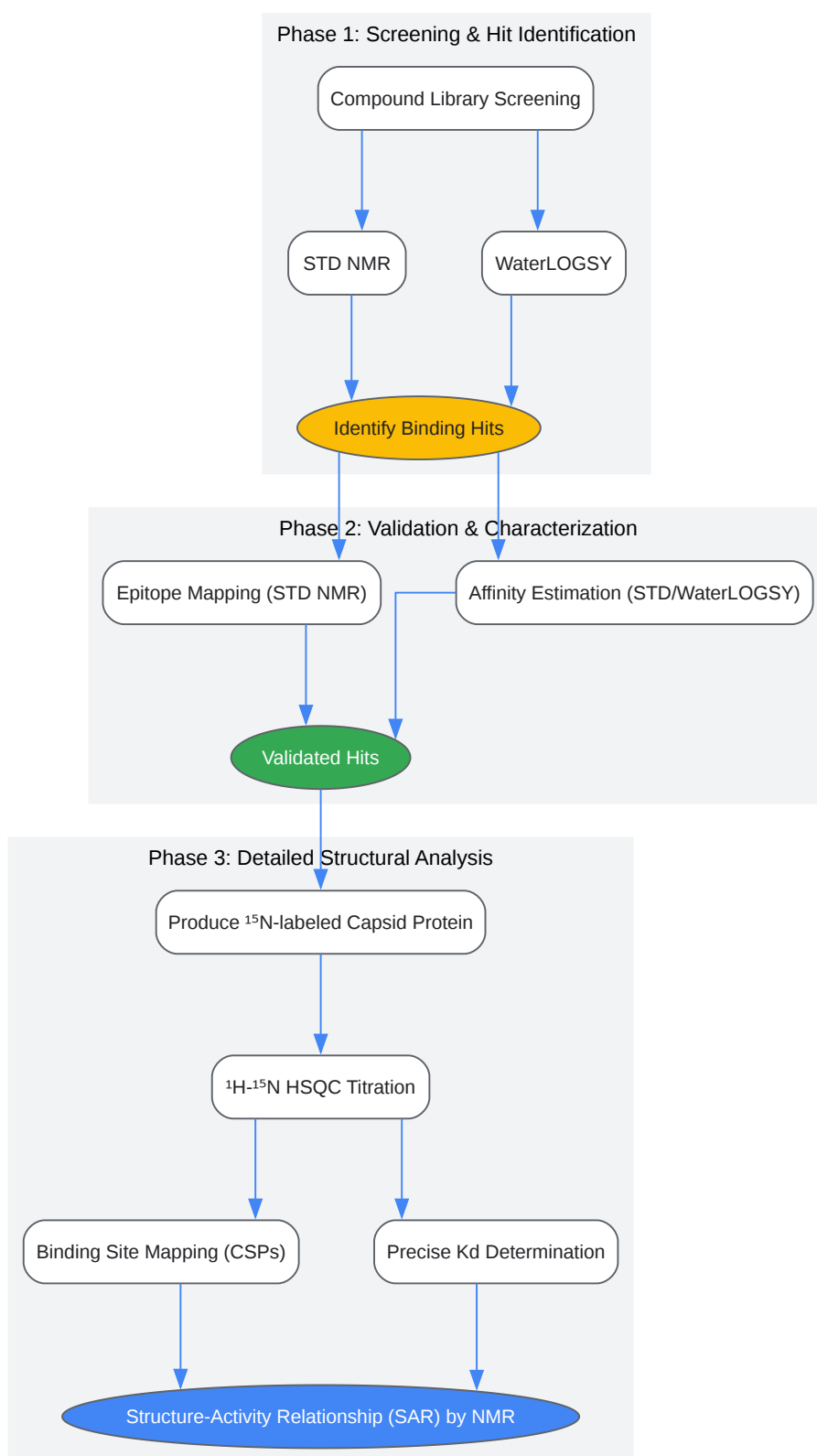
- Saturation Transfer Difference (STD) NMR: Identifies binding by detecting the transfer of magnetic saturation from the protein to a bound ligand.[\[6\]](#)[\[7\]](#)[\[8\]](#) The resulting STD spectrum only shows signals from molecules that have bound to the target.[\[7\]](#)
- Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): Detects binding by observing the transfer of magnetization from bulk water molecules to the ligand via the protein.[\[9\]](#)[\[10\]](#)[\[11\]](#) It is highly sensitive for detecting weak interactions.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Protein-Observed NMR: These experiments directly monitor the signals of the capsid protein, providing precise information about the binding site and structural changes upon inhibitor binding.
 - ^1H - ^{15}N Heteronuclear Single Quantum Coherence (HSQC): A 2D NMR experiment that produces a "fingerprint" of the protein, with one peak for each backbone amide and some sidechain groups.[\[15\]](#) Binding events are detected as chemical shift perturbations (CSPs) or disappearance of specific peaks in the spectrum.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Comparative Overview of Techniques

| Technique | Principle | Information Gained | Capsid Protein Requirement | Inhibitor Requirement | Typical Affinity Range |
|-------------------------------------|--|---|---|-----------------------|----------------------------|
| STD NMR | Magnetization transfer from saturated protein to ligand.[7][8] | Binding confirmation, Ligand epitope mapping, Kd estimation.[6] | Unlabeled, high molecular weight. | Unlabeled. | 10 nM - 10 mM[7] |
| WaterLOGSY | Magnetization transfer from bulk water to ligand via protein.[10][19] | Binding confirmation (screening), Kd estimation.[10][12] | Unlabeled, high molecular weight. | Unlabeled. | High μ M to mM[12][13] |
| ^1H - ^{15}N HSQC | Monitor changes in protein amide ^1H and ^{15}N chemical shifts upon ligand titration.[15] | Binding site mapping, Kd determination, conformational changes.[18][20][21] | ^{15}N isotopically labeled.[16] | Unlabeled. | Sub- μ M to mM |

Experimental Workflows and Logical Relationships

A typical workflow for characterizing a novel inhibitor involves sequential use of these NMR techniques to build a comprehensive understanding of its interaction with the viral capsid.



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Caption: Drug discovery workflow using complementary NMR techniques.

Protocols

Protocol 1: Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.[\[22\]](#)

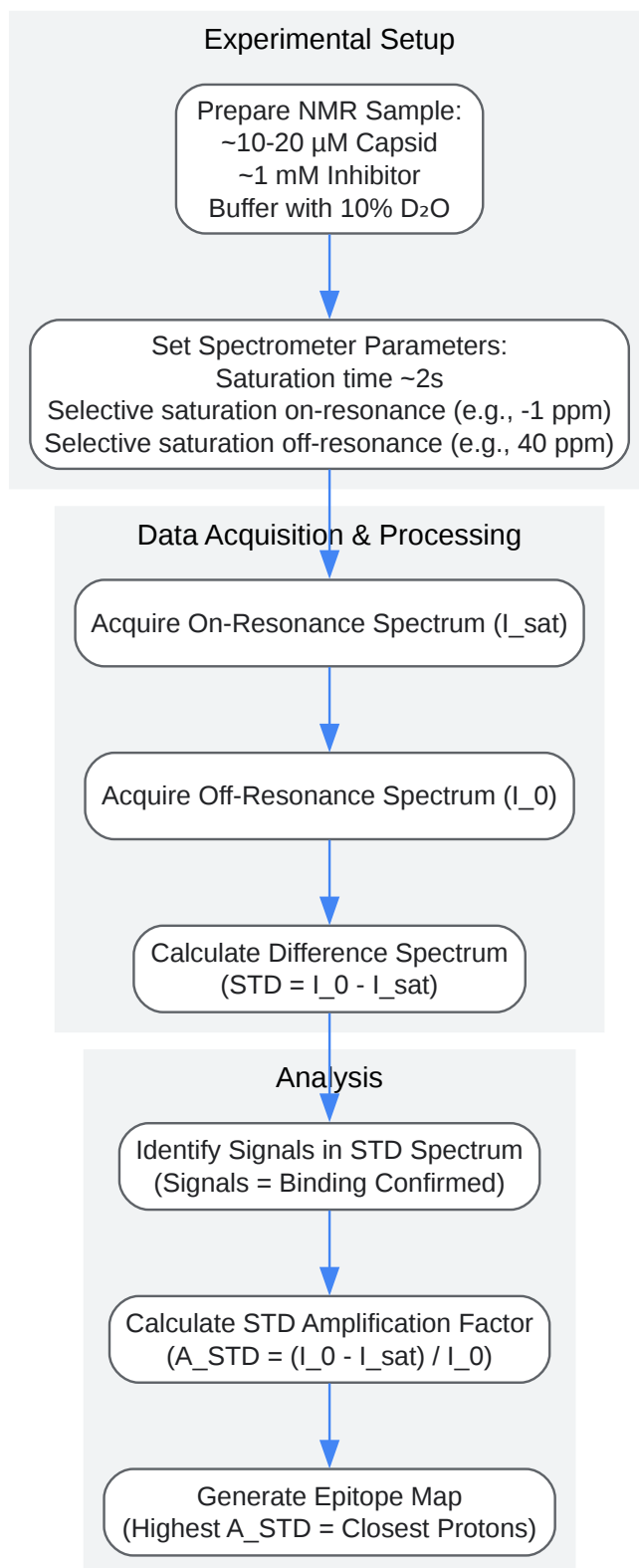
- Capsid Protein Preparation:
 - For ligand-observed methods (STD, WaterLOGSY), unlabeled capsid protein or assembled capsids are used.
 - For protein-observed methods (HSQC), the protein must be isotopically labeled, typically by expression in minimal media containing $^{15}\text{NH}_4\text{Cl}$ as the sole nitrogen source.[\[23\]](#) For larger proteins (>20 kDa), ^{13}C and ^2H labeling may also be necessary.[\[23\]](#)
 - Purify the protein to >95% homogeneity. Ensure the final buffer is compatible with the inhibitor and NMR experiments (e.g., phosphate or TRIS buffer).
 - Concentrate the protein to the desired stock concentration (e.g., 0.1-0.5 mM for HSQC, 10-50 μM for STD/WaterLOGSY).[\[23\]](#)[\[24\]](#)
 - The sample should be stable at the measurement temperature for at least a week.[\[23\]](#)
- Inhibitor Preparation:
 - Dissolve the inhibitor in a deuterated solvent (e.g., DMSO- d_6) to create a high-concentration stock solution (e.g., 10-100 mM).[\[14\]](#) This minimizes the volume of organic solvent added to the aqueous protein sample.
- NMR Sample Preparation:
 - The final NMR sample should be in a buffer containing 5-10% D₂O for the field-frequency lock.[\[12\]](#)[\[24\]](#)
 - Use high-quality NMR tubes to ensure good magnetic field homogeneity.[\[22\]](#)
 - Filter the final sample if any particulate matter is visible to avoid poor spectral quality.[\[22\]](#) [\[25\]](#) A common method is to use a small plug of glass wool or KimWipe in a Pasteur

pipette.[\[22\]](#)[\[25\]](#)

- For a standard 5 mm tube, the required sample volume is typically 500-600 μL .[\[12\]](#)[\[23\]](#)

Protocol 2: Ligand Screening and Epitope Mapping by STD NMR

This protocol outlines how to identify binders and determine which parts of the inhibitor are in close contact with the capsid protein.



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Caption: Experimental workflow for an STD-NMR experiment.

Methodology:

- **Sample Preparation:** Prepare a sample containing the capsid protein (e.g., 10-20 μM) and a significant excess of the inhibitor (e.g., 200 μM to 1 mM). A 1:50 to 1:100 protein-to-ligand ratio is common.^[8] Also, prepare a control sample of the inhibitor alone to ensure no direct saturation of its signals.
- **Acquisition:**
 - Record a reference ^1H spectrum (off-resonance). The irradiation frequency is set to a value where no protein or ligand signals are present (e.g., 40 ppm).^[8]
 - Record the on-resonance spectrum. Here, a frequency range containing broad protein signals but no sharp ligand signals is selectively saturated (e.g., -1.0 ppm for aliphatic protons or 7.5 ppm for aromatic protons).^[8] A typical saturation time is 2 seconds.
 - These two experiments are run interleaved, and the difference is calculated automatically by the spectrometer software.^[26]
- **Data Analysis:**
 - The resulting difference spectrum is the STD spectrum. Only signals from ligands that bind to the protein will appear.^[7]
 - **Epitope Mapping:** The intensity of each proton signal in the STD spectrum is proportional to its proximity to the protein surface. By normalizing the STD intensities against the reference spectrum, an "epitope map" can be generated, highlighting the parts of the inhibitor in closest contact with the capsid.

Protocol 3: Binding Site Mapping by ^1H - ^{15}N HSQC Titration

This protocol is used to identify the amino acid residues of the capsid protein that are affected by inhibitor binding.

Methodology:

- Sample Preparation: Prepare a sample of ^{15}N -labeled capsid protein at a concentration of 0.1-0.5 mM in NMR buffer.[23] Prepare a concentrated stock of the unlabeled inhibitor (e.g., 50x the protein concentration).
- Acquisition:
 - Record an initial ^1H - ^{15}N HSQC spectrum of the protein alone. This serves as the reference (apo) state.[18] This spectrum acts as a unique fingerprint of the protein.[15]
 - Create a titration series by adding increasing amounts of the inhibitor stock solution to the protein sample. Common molar ratios of protein:inhibitor are 1:0.5, 1:1, 1:2, 1:5, and 1:10.
 - Acquire a ^1H - ^{15}N HSQC spectrum at each titration point.[18]
- Data Analysis:
 - Binding Site Mapping: Overlay the series of HSQC spectra. Residues whose peaks shift or broaden significantly upon addition of the inhibitor are considered to be at or near the binding site.[18]
 - The magnitude of the chemical shift perturbation (CSP) for each residue (i) can be calculated using the following equation, which combines the changes in the proton (^1H) and nitrogen (^{15}N) dimensions: $\Delta\delta_i = \sqrt{(\Delta\delta_{\text{H},i})^2 + (\alpha * \Delta\delta_{\text{N},i})^2}$ Where $\Delta\delta_{\text{H}}$ and $\Delta\delta_{\text{N}}$ are the chemical shift changes, and α is a scaling factor (typically ~0.14-0.2) to account for the different chemical shift ranges of ^1H and ^{15}N .[21]
 - Plotting the CSP values against the protein sequence reveals the binding interface. Mapping these residues onto the 3D structure of the capsid protein visualizes the binding pocket.[18][27]
 - Kd Determination: For interactions in the fast exchange regime (where peaks move progressively), the dissociation constant (Kd) can be determined by fitting the chemical shift changes as a function of inhibitor concentration to a binding isotherm.[21]

Quantitative Data Presentation

NMR experiments provide rich quantitative data that are crucial for understanding the potency and mechanism of inhibitors.

Table 1: Example Chemical Shift Perturbation (CSP) Data from an HSQC Titration

This table summarizes CSPs for a hypothetical capsid protein upon binding to an inhibitor. Residues with CSPs significantly above the average (e.g., > 1 standard deviation) are considered part of the binding site.

| Residue | Apo Shift (¹ H, ¹⁵ N ppm) | Holo Shift (¹ H, ¹⁵ N ppm) | $\Delta\delta$ ¹ H (ppm) | $\Delta\delta$ ¹⁵ N (ppm) | Combined CSP (ppm) |
|---------|--|---|-------------------------------------|---|-----------------------|
| Gly-45 | (8.31, 109.5) | (8.32, 109.6) | 0.01 | 0.10 | 0.021 |
| Val-46 | (7.98, 121.2) | (8.15, 121.9) | 0.17 | 0.70 | 0.196 |
| Ile-47 | (8.05, 119.8) | (8.28, 120.4) | 0.23 | 0.60 | 0.246 |
| Thr-78 | (8.54, 113.4) | (8.55, 113.4) | 0.01 | 0.00 | 0.010 |
| Met-90 | (7.88, 118.1) | (8.01, 118.0) | 0.13 | -0.10 | 0.131 |
| Ala-91 | (8.11, 123.5) | (8.39, 124.3) | 0.28 | 0.80 | 0.306 |
| Pro-92 | (N/A) | (N/A) | N/A | N/A | N/A |
| Leu-93 | (7.65, 122.0) | (7.88, 122.7) | 0.23 | 0.70 | 0.250 |

Note: Proline residues do not have a backbone amide proton and thus do not appear in ¹H-¹⁵N HSQC spectra.

Table 2: Example Binding Affinity (Kd) Data

This table shows how different NMR methods can be used to determine the dissociation constant (Kd) for various inhibitors.

| Inhibitor | Target Capsid | Method | Kd (μM) |
|-------------|------------------|---|--------------------------|
| Inhibitor A | HIV-1 CA | ^1H - ^{15}N HSQC Titration | 25 ± 3 |
| Inhibitor B | HBV Core Protein | STD NMR Titration | 150 ± 20 |
| Inhibitor C | HRV2 Capsid | WaterLOGSY | ~ 500 (Weak binder) |
| Inhibitor D | HIV-1 CA | ^1H - ^{15}N HSQC Titration | 0.8 ± 0.1 |

Conclusion

NMR spectroscopy offers a suite of powerful, non-invasive techniques for characterizing the interactions between inhibitors and viral capsids. Ligand-observed methods like STD NMR and WaterLOGSY are invaluable for high-throughput screening and identifying binders, even for large capsid assemblies. Protein-observed methods, particularly ^1H - ^{15}N HSQC titrations, provide high-resolution information on the binding interface and precise binding affinities. By integrating these methods, researchers can gain a detailed molecular understanding of inhibitor binding, which is essential for guiding the structure-based design and optimization of potent antiviral agents.

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